3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid
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Overview
Description
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc groupCommon reagents used in these reactions include Fmoc-Cl (fluorenylmethoxycarbonyl chloride) and various bases such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine or other strong bases are used to remove the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone yields the original hydroxy compound .
Scientific Research Applications
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional sites. The piperidine ring can interact with various biological targets, potentially influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid: Similar structure but lacks the hydroxy group.
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperidine: Contains a tert-butoxycarbonyl group instead of the hydroxypropanoic acid moiety.
Uniqueness
The presence of both the Fmoc group and the hydroxypropanoic acid moiety in 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid makes it unique. This dual functionality allows for versatile applications in synthetic chemistry and biological research, providing a platform for the development of novel compounds and materials .
Properties
Molecular Formula |
C23H25NO5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C23H25NO5/c25-21(22(26)27)13-15-9-11-24(12-10-15)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21,25H,9-14H2,(H,26,27) |
InChI Key |
KTJOVRDUFNHXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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